4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride
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Overview
Description
4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . The reaction conditions often involve the use of bromine for oxidation or heating pyrazolines in dimethyl sulfoxide under oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper for cycloaddition reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neurotoxic effects and interactions with cholinesterase enzymes.
Medicine: Explored for its potential therapeutic applications, including as a neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurological functions . The compound’s structure allows it to bind to the active site of these enzymes, thereby modulating their activity and exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride
Uniqueness
4-(3-cyclopropyl-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H19Cl2N3 |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
4-(3-cyclopropylpyrazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-9(1)11-5-8-14(13-11)10-3-6-12-7-4-10;;/h5,8-10,12H,1-4,6-7H2;2*1H |
InChI Key |
LXFLDUHTKBWEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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